

# Application Notes and Protocols for Staining Live Cells with Cationic Red GTL

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## Compound of Interest

Compound Name: Cationic red GTL

Cat. No.: B12374983

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## Introduction

**Cationic Red GTL**, also known as C.I. Basic Red 18, is a versatile, water-soluble, and fluorescent monoazo dye.[1][2][3][4][5] Its cationic nature allows it to readily interact with and accumulate in cellular compartments that have a high negative charge density.[2][3] This property makes it a valuable tool for visualizing specific organelles within living cells, primarily the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and mitochondria, which maintain a negative membrane potential.[3] The primary mechanism of action is based on this electrostatic attraction.[3] These application notes provide a comprehensive protocol for utilizing **Cationic Red GTL** for live-cell staining and imaging, as well as for assessing cell viability.

## Physicochemical and Spectroscopic Properties

A summary of the key properties of **Cationic Red GTL** is essential for designing imaging experiments and is presented below.

Property	Value	Reference
Common Names	Cationic Red GTL, C.I. Basic Red 18, C.I. 11085	[4][5]
CAS Number	14097-03-1	[4][5]
Molecular Formula	C <sub>19</sub> H <sub>25</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>2</sub>	[5]
Molecular Weight	426.34 g/mol	[5]
Appearance	Dark red powder	[1]
Solubility	Soluble in water	[1]
Maximum Absorption (λ <sub>max</sub> )	~540-550 nm	[1][3]
Maximum Emission (λ <sub>em</sub> )	~570 nm	[3]

## Experimental Protocols

The following protocols are generalized and should be optimized by the end-user for specific cell types and experimental conditions.

### Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining living cells with **Cationic Red GTL** for visualization of the nucleus and mitochondria.

Materials:

- **Cationic Red GTL** (C.I. Basic Red 18)
- Dimethyl sulfoxide (DMSO) or distilled water for stock solution
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Cell culture medium appropriate for the cell line
- Live-cell imaging microscope with appropriate filter sets

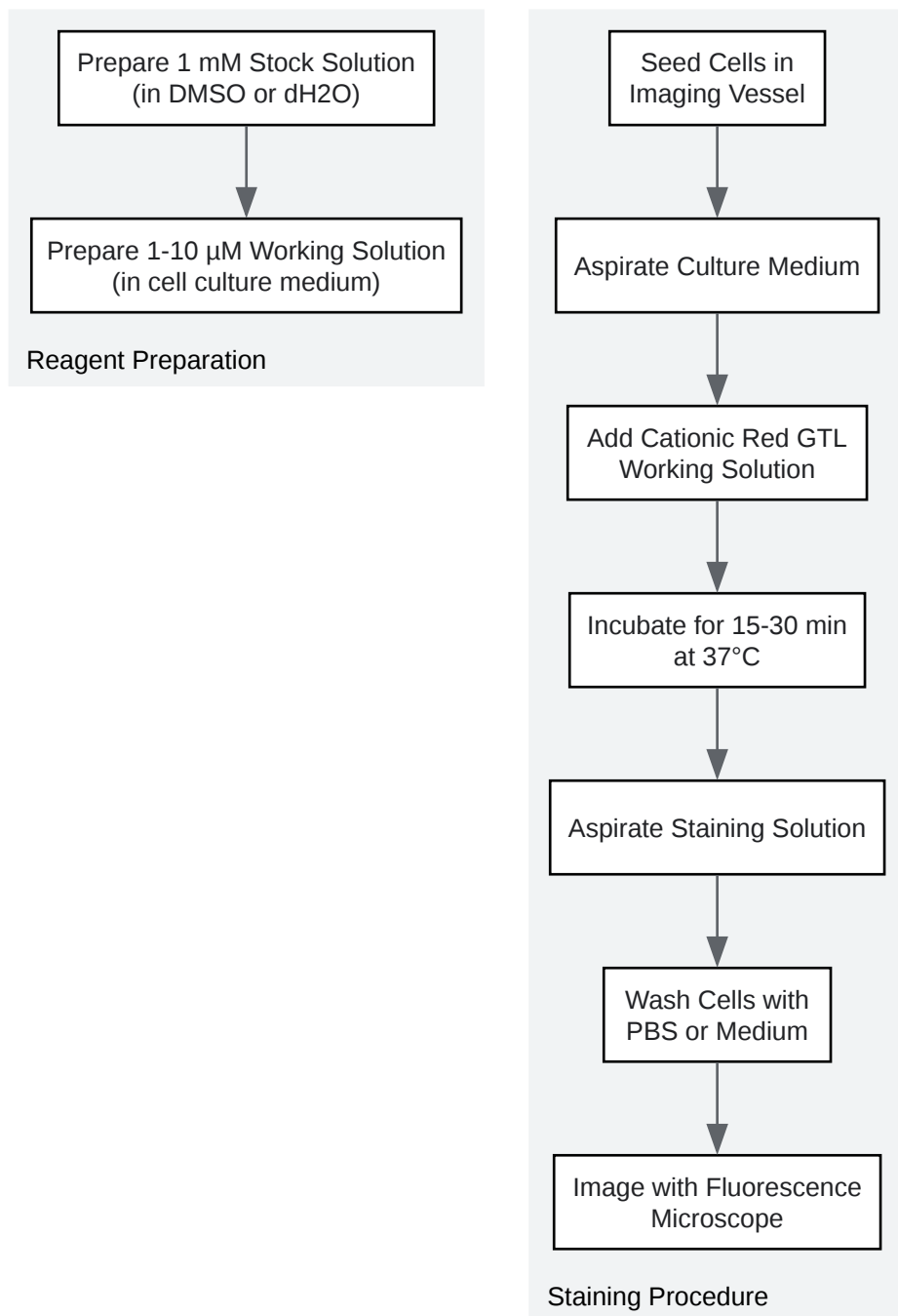
### Reagent Preparation:

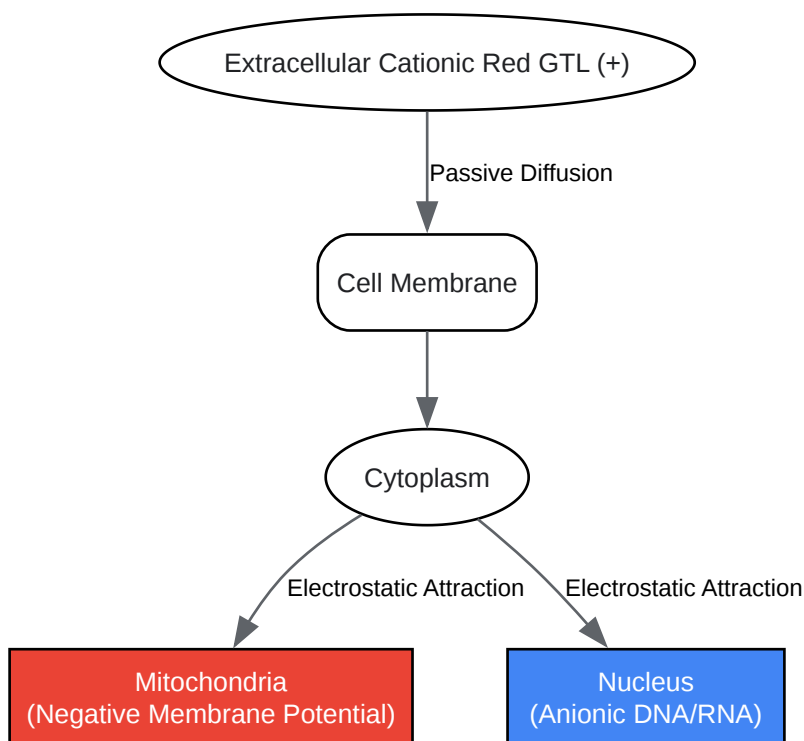
- **1 mM Stock Solution:** Prepare a 1 mM stock solution of **Cationic Red GTL** by dissolving the appropriate amount of the dye in high-quality, anhydrous DMSO or distilled water.
- **Working Solution (1-10  $\mu$ M):** On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10  $\mu$ M. The optimal concentration should be determined empirically for each cell line and application.

### Staining Procedure:

- **Cell Seeding:** Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.
- **Aspirate Medium:** Carefully aspirate the cell culture medium from the cells.
- **Wash (Optional):** Gently wash the cells once with pre-warmed PBS.
- **Add Staining Solution:** Add a sufficient volume of the **Cationic Red GTL** working solution to completely cover the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO<sub>2</sub>. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
- **Wash:** Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.
- **Imaging:** Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. The cells are now ready for observation under a fluorescence microscope. Use excitation and emission wavelengths appropriate for the dye's spectral properties (Excitation: ~540-550 nm; Emission: ~570 nm).

### Experimental Workflow for Live Cell Staining





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